

Fmoc-D-Lys-OH.HCl solubility in different solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fmoc-D-Lys-OH.HCl**

Cat. No.: **B613486**

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **Fmoc-D-Lys-OH.HCl**

For researchers, scientists, and drug development professionals, understanding the solubility of Fmoc-protected amino acids is critical for the successful design and execution of peptide synthesis protocols. **Fmoc-D-Lys-OH.HCl**, a derivative of the essential amino acid D-lysine, is a key building block in the synthesis of peptides with specific stereochemistry. Its solubility characteristics dictate the choice of solvents for coupling reactions, stock solution preparation, and purification processes, directly impacting reaction kinetics, yield, and purity of the final peptide.

This technical guide provides a comprehensive overview of the solubility of **Fmoc-D-Lys-OH.HCl** in various common solvents, complete with quantitative data, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment.

Core Principles of Solubility

The solubility of **Fmoc-D-Lys-OH.HCl** is governed by its molecular structure, which features a large, nonpolar fluorenylmethyloxycarbonyl (Fmoc) group, a polar amino acid backbone with a carboxylic acid, and a protonated aminobutyl side chain (as a hydrochloride salt). This amphipathic nature results in varied solubility across different solvent classes. Generally, Fmoc-protected amino acids are sparingly soluble in water but exhibit good solubility in polar aprotic organic solvents.^[1] The presence of the hydrochloride salt enhances solubility in more polar and aqueous environments compared to the free base form.^[2]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for **Fmoc-D-Lys-OH.HCl** and its L-isomer, which is expected to have very similar solubility properties. It is important to note that factors such as temperature, pH, and the presence of moisture can significantly affect solubility. For instance, hygroscopic DMSO can impact the solubility of the product.[\[3\]](#)

Compound	Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Conditions
Fmoc-D-Lys-OH.HCl	Dimethyl sulfoxide (DMSO)	200	493.96	Requires sonication. [3]
Fmoc-L-Lys-OH.HCl	Dimethylformamide (DMF)	150	370.46	-
Fmoc-L-Lys-OH	Dimethyl sulfoxide (DMSO)	50	135.71	Requires sonication and pH adjustment to 2 with HCl. [4]
Fmoc-L-Lys-OH	Methanol	5.74	15.58	Requires sonication and pH adjustment to 6 with HCl. [4]
Fmoc-L-Lys-OH*	Water (H ₂ O)	3.64	9.88	Requires sonication and pH adjustment to 3 with 1M HCl. [4]

Note: Data for Fmoc-L-Lys-OH is included as a close reference. The hydrochloride salt form (**Fmoc-D-Lys-OH.HCl**) is generally expected to have enhanced solubility in polar solvents.

Qualitative Solubility Information

In addition to the quantitative data, several sources describe the solubility of **Fmoc-D-Lys-OH.HCl** in a qualitative manner:

- Polar Aprotic Solvents: It is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and N,N'-dimethylacetamide (DMAc).[\[5\]](#)[\[6\]](#)
- Chlorinated Solvents: The compound is soluble in dichloromethane (DCM) and chloroform. [\[7\]](#)
- Other Organic Solvents: Solubility has been noted in acetone and ethyl acetate.[\[7\]](#)
- Aqueous Solutions: The hydrochloride salt form enhances its solubility in aqueous solutions. [\[2\]](#) However, Fmoc-protected amino acids are generally considered sparingly soluble in water.[\[1\]](#)

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for determining the solubility of **Fmoc-D-Lys-OH.HCl** in a specific solvent. This procedure can be adapted for various solvents and temperatures.

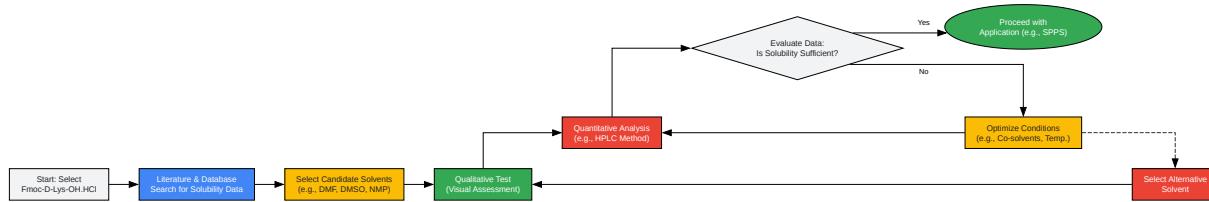
Objective: To determine the saturation solubility of **Fmoc-D-Lys-OH.HCl** in a given solvent at a specified temperature.

Materials:

- **Fmoc-D-Lys-OH.HCl** (powder)
- Solvent of interest (e.g., DMF, DMSO, water)
- Analytical balance (readable to 0.1 mg)
- Vials with screw caps (e.g., 2 mL glass vials)
- Vortex mixer
- Thermostatic shaker or water bath

- Centrifuge
- Micropipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:


- Preparation of Supersaturated Solutions:
 - Accurately weigh an excess amount of **Fmoc-D-Lys-OH.HCl** (e.g., 250 mg) into a pre-weighed vial.
 - Add a known volume of the solvent (e.g., 1.0 mL) to the vial.
 - Tightly cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of solid material at the end of this period confirms that the solution is saturated.
- Phase Separation:
 - Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.
 - Carefully collect a known volume of the clear supernatant using a micropipette, ensuring no solid particles are transferred.
- Quantification:
 - Dilute the supernatant with a suitable solvent (mobile phase is often a good choice) to a concentration that falls within the linear range of the HPLC calibration curve.

- Prepare a series of standard solutions of **Fmoc-D-Lys-OH.HCl** of known concentrations.
- Analyze the standard solutions and the diluted sample solution by HPLC. A reverse-phase C18 column is typically used, with UV detection at 254 nm or 301 nm to detect the Fmoc group.[8]
- Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
- Determine the concentration of the diluted sample from the calibration curve.
- Calculation of Solubility:
 - Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. The result is the solubility of **Fmoc-D-Lys-OH.HCl** in the tested solvent at the specified temperature.

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like **Fmoc-D-Lys-OH.HCl** for its application in peptide synthesis.

[Click to download full resolution via product page](#)

Caption: Workflow for Solubility Assessment of **Fmoc-D-Lys-OH.HCl**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 139262-23-0: Fmoc-Lys-OH · HCl | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Fmoc-Lys-OH.HCl | CAS:139262-23-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Fmoc-D-Lys-OH.HCl solubility in different solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b613486#fmoc-d-lys-oh-hcl-solubility-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com